Vat Orange 16

Description

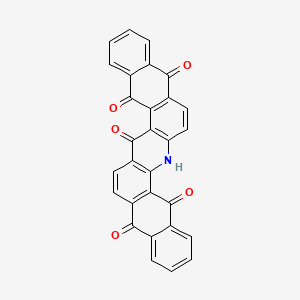

Structure

3D Structure

Properties

IUPAC Name |

2-azaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-5,12,17,20,27-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H13NO5/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)11-12-20-23(21)29(35)19-10-9-18-22(24(19)30-20)28(34)16-8-4-2-6-14(16)26(18)32/h1-12H,(H,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFPGMSIDNGXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(C4=O)C=CC6=C5C(=O)C7=CC=CC=C7C6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723598 | |

| Record name | Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10142-57-1 | |

| Record name | Dinaphth[2,3-a:2′,3′-h]acridine-5,9,14,15,18(6H)-pentone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10142-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinaphth[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories and Developmental Milestones in Vat Orange 16 Synthesis

Evolution of Synthetic Vat Dye Chemistry and Precursors to Vat Orange 16

The journey to Vat Orange 16 is deeply rooted in the broader history of synthetic vat dyes. The creation of the first synthetic vat dye, Indanthrene, by René Bohn at BASF in 1901, was a pivotal moment. ebsco.comfrontiersin.org This discovery shifted the dye industry's reliance on natural sources to the synthesis of complex and highly durable colorants. ebsco.com Vat dyes are characterized by their water-insoluble nature, requiring a reduction to a soluble "leuco" form for application to fibers, followed by oxidation back to the insoluble form, which ensures exceptional fastness. fibre2fashion.comcosmodyes.comcottoninc.com

The early 20th century saw rapid advancements in this field. A significant breakthrough came in 1917 when a new process was developed to manufacture anthraquinone (B42736) from coal-tar naphthalene (B1677914) and benzene (B151609). fibre2fashion.com This development was crucial as anthraquinone and its derivatives are the foundational building blocks for a vast array of vat dyes, including the orange family. fibre2fashion.comfrontiersin.org The use of toluene (B28343) in place of benzene in this process yielded 2-methylanthraquinone, a key starting material for many vat orange dyes. fibre2fashion.com The period was marked by intense research and the introduction of numerous new dyes, with companies like Du Pont, National Aniline & Chemical Company, and others entering the market with their own ranges of vat dyes. fibre2fashion.com

Early Industrial Production Methodologies and Their Chemical Foundations

The industrial production of vat dyes, including those leading to Vat Orange 16, involved complex chemical processes often requiring high temperatures and specialized solvents. fibre2fashion.com Several manufacturing methods for Vat Orange 16 have been documented, all of which are based on the condensation and cyclization of anthraquinone derivatives. worlddyevariety.com

One of the primary methods involves the condensation of 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid or 1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with 2-Aminoanthracene-9,10-dione, followed by cyclization. worlddyevariety.com An alternative route utilizes the condensation of 1-Cyano-2-bromoanthraquinone and 1-Aminoanthracene-9,10-dione in nitrobenzene (B124822), which also undergoes cyclization. worlddyevariety.com A third method involves the condensation of 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with 2-Benzoyl-4-methyl-5-aminobenzoic acid, with subsequent cyclization using sulfuric acid. worlddyevariety.com

These early production methods were often hazardous, utilizing high-boiling solvents like nitrobenzene and chlorinated benzenes, and involved multi-step syntheses with intermediate purification stages. fibre2fashion.com

Influence of Anthraquinone Chemistry on the Development of Vat Orange 16

The development of Vat Orange 16 is a direct consequence of the extensive research into anthraquinone chemistry. Anthraquinone derivatives are central to a large class of dyes due to their stable fused aromatic ring structure. frontiersin.orgcolab.ws The ability to introduce various functional groups onto the anthraquinone core allows for the fine-tuning of color and properties. colab.ws

The synthesis of precursors for Vat Orange 16 relied on key reactions in anthraquinone chemistry. For instance, the production of 1-aminoanthraquinone, a versatile intermediate, required mercury-catalyzed sulfonation of anthraquinone to produce 1-anthraquinonesulfonic acid, followed by amination. fibre2fashion.com The development of methods to synthesize specific substituted anthraquinones, such as those with chloro, nitro, and carboxylic acid groups, was fundamental to creating the necessary building blocks for Vat Orange 16. worlddyevariety.com The electron-withdrawing nature of the carbonyl groups in anthraquinone significantly influences its chemical reactivity, making the targeted synthesis of its derivatives a complex task that spurred considerable innovation in organic chemistry. colab.ws

Interactive Data Table: Key Precursors in Vat Orange 16 Synthesis

| Precursor Compound | Chemical Formula | Role in Synthesis |

| 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | C15H7ClO4 | Starting material for condensation reaction worlddyevariety.com |

| 1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | C15H7NO6 | Alternative starting material for condensation worlddyevariety.com |

| 2-Aminoanthracene-9,10-dione | C14H9NO2 | Reactant in condensation with carboxylic acid derivatives worlddyevariety.com |

| 1-Cyano-2-bromoanthraquinone | C15H6BrNO2 | Starting material for condensation in nitrobenzene worlddyevariety.com |

| 2-Benzoyl-4-methyl-5-aminobenzoic acid | C15H13NO3 | Reactant in condensation with 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid worlddyevariety.com |

Synthetic Pathways and Advanced Chemical Transformations of Vat Orange 16

Mechanistic Investigations of Condensation and Cyclization Reactions in Vat Orange 16 Synthesis

The synthesis of Vat Orange 16, an anthraquinone-based vat dye, is a multi-step process fundamentally centered around condensation and cyclization reactions. The primary route involves the condensation of an amino-functionalized anthraquinone (B42736) with a halogenated carboxylic acid derivative, followed by an intramolecular cyclization to form the complex polycyclic structure.

The key condensation step is typically an Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution involves the coupling of an aryl halide with an amine. slideshare.netwikipedia.org In the context of one of the main synthetic pathways for Vat Orange 16, a precursor like 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid reacts with 2-Aminoanthracene-9,10-dione. worlddyevariety.com The mechanism of the Ullmann-type reaction is thought to involve a copper(I) species, which may be generated in situ from a copper(II) salt or by using copper metal. wikipedia.orgorganic-chemistry.org This Cu(I) species undergoes oxidative addition with the aryl halide (the chloroanthraquinone derivative). The resulting organocopper intermediate then reacts with the amine (2-aminoanthracene-9,10-dione), leading to the formation of a new carbon-nitrogen bond and the elimination of a copper halide. organic-chemistry.org

Following the intermolecular condensation, a crucial intramolecular cyclization (or "carbazolation") step occurs. sdc.org.uk This reaction is typically acid-catalyzed, often using strong acids like sulfuric acid at elevated temperatures, to form a stable carbazole (B46965) ring system which is characteristic of the final dye molecule. worlddyevariety.com The mechanism involves the protonation of a carbonyl group, which activates the molecule for an intramolecular electrophilic attack, leading to the closure of the new ring system and subsequent dehydration to yield the final aromatic structure. Research into the carbazolation of related anthrimide (B1580620) structures suggests that the reaction mechanism and ease of cyclization can be influenced by the presence and position of other substituent groups on the anthraquinone rings. sdc.org.uk

Role of Specific Precursors in Molecular Architecture Formation

The final molecular architecture of Vat Orange 16 (C.I. 69540) is directly determined by the specific chemical structures of its precursors. worlddyevariety.com Different documented manufacturing methods utilize various starting materials, each contributing essential fragments to the target molecule. worlddyevariety.com

Commonly cited synthetic routes illustrate this principle:

Method A: The condensation of 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with 2-Aminoanthracene-9,10-dione . In this pathway, the 2-Aminoanthracene-9,10-dione provides a large, pre-formed anthraquinone unit. The chloroanthraquinone carboxylic acid provides the second anthraquinone system and the necessary reactive sites—a chlorine atom for the Ullmann condensation and a carboxylic acid group for the subsequent cyclization into a new ring system.

Method B: The reaction of 1-Cyano-2-bromoanthraquinone and 1-Aminoanthracene-9,10-dione in nitrobenzene (B124822). Here, both precursors are anthraquinone derivatives. The C-N bond is formed between the amino group of one molecule and the bromine-substituted carbon of the other, which then undergoes cyclization.

Method C: The condensation between 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and 2-Benzoyl-4-methyl-5-aminobenzoic acid , followed by cyclization with sulfuric acid. worlddyevariety.com This method builds the complex structure from more varied building blocks.

The table below details the function of key precursors in constructing the Vat Orange 16 molecule based on a primary synthetic pathway.

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | C15H7ClO4 | Provides the first anthraquinone unit and the reactive sites (Cl and -COOH) for condensation and cyclization. worlddyevariety.com |

| 2-Aminoanthracene-9,10-dione | C14H9NO2 | Provides the second anthraquinone unit and the nucleophilic amino group for the Ullmann condensation. worlddyevariety.com |

| 1-Aminoanthraquinone | C14H9NO2 | Serves as a foundational anthraquinone building block in various vat dye syntheses. fibre2fashion.commdpi.com |

| 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | Used as a precursor in the synthesis of some anthraquinone intermediates. kvmwai.edu.inchemicalbook.com |

Catalytic Methodologies in Vat Orange 16 Production

Catalysis is central to the efficient synthesis of Vat Orange 16, particularly for the key C-N bond-forming condensation reaction. The production relies heavily on methodologies developed for other anthraquinone vat dyes, where transition metal catalysts are essential.

Copper Catalysis in Ullmann Condensation: The formation of the anthrimide intermediate (the product of C-N coupling between two anthraquinone units) is typically achieved via an Ullmann condensation. This reaction requires a copper catalyst. wikipedia.org Finely divided copper powder or copper salts (e.g., copper(I) iodide, copper(I) bromide, copper(II) oxide) are used to facilitate the coupling of an aryl halide precursor with an aminoanthraquinone. slideshare.netorganic-chemistry.org The catalyst's role is to form an organocopper intermediate, lowering the activation energy for the nucleophilic aromatic substitution. organic-chemistry.org In some processes for related dyes, the efficiency of the copper catalyst is enhanced by the presence of a base or a high-boiling polar solvent like nitrobenzene or N-methylpyrrolidone, which helps to solubilize the reactants and catalyst. wikipedia.orggoogle.com

Acid Catalysis in Cyclization: The subsequent intramolecular cyclization step, which forms the final carbazole ring system, is not typically metal-catalyzed but instead relies on acid catalysis. Concentrated sulfuric acid is commonly employed for this transformation. worlddyevariety.com The strong acid protonates carbonyl groups on the anthrimide intermediate, which activates the molecule for an intramolecular electrophilic aromatic substitution reaction, leading to ring closure and the formation of the vat dye's chromophoric system.

The table below summarizes the primary catalytic methods used in the production of Vat Orange 16 and similar vat dyes.

| Reaction Stage | Catalyst | Function | Typical Conditions |

|---|---|---|---|

| Condensation (C-N Coupling) | Copper (metal powder) or Copper Salts (e.g., Cu2O, CuI) | Facilitates Ullmann-type reaction between an aryl halide and an amine. slideshare.netorganic-chemistry.org | High temperatures (>150°C), often in a high-boiling solvent like nitrobenzene. wikipedia.orggoogle.com |

| Cyclization (Carbazolation) | Sulfuric Acid (H2SO4) | Acts as a Brønsted acid catalyst and dehydrating agent to promote intramolecular ring closure. worlddyevariety.com | Concentrated acid, elevated temperatures. |

| Intermediate Synthesis | Sulfur | Can be used as a catalyst in the chlorination of anthraquinone precursors. google.com | Low temperatures (-5°C to 20°C) during chlorination. google.com |

Optimization of Synthetic Routes for Enhanced Yield and Selectivity

Optimizing the synthesis of Vat Orange 16 is crucial for industrial production to maximize product yield, ensure high purity, and minimize costs. Research and process development in vat dye manufacturing focus on several key parameters.

Reaction Conditions: Temperature and reaction time are critical variables. The Ullmann condensation requires high temperatures, often exceeding 150-200°C, to proceed at a reasonable rate. wikipedia.orggoogle.com However, excessively high temperatures or prolonged reaction times can lead to side reactions and the formation of impurities. Continuous monitoring and precise control of the temperature profile are essential. For instance, in the synthesis of related vat dyes, a stepwise heating process is employed to control the reaction. google.com

Solvent and Catalyst System: The choice of solvent is important for reactant solubility and can influence reaction rates. High-boiling, polar aprotic solvents like nitrobenzene, o-dichlorobenzene, or N-methylpyrrolidone are frequently used. google.comgoogle.com The catalyst system can also be refined. The purity and particle size of the copper catalyst can affect its activity. Furthermore, the addition of activating agents or ligands, such as pyridine (B92270), can improve the yield and purity of the resulting dye by stabilizing the catalytic species or preventing side reactions. sdc.org.uk

Control of Byproducts: Selectivity is a major challenge, as side reactions can lead to a mixture of products that are difficult to separate. For example, during the ammonolysis steps in the synthesis of precursors like 1-aminoanthraquinone, intermolecular condensation can occur, leading to undesired byproducts. mdpi.comresearchgate.net Optimization involves carefully controlling reactant stoichiometry and reaction conditions to favor the desired product. In some modern processes, post-synthesis purification steps are redesigned to be more efficient, for example, by replacing chemical treatments with direct filtration methods. google.com Methodologies like Response Surface Methodology (RSM) are increasingly used in the broader dye industry to systematically optimize multiple variables simultaneously, such as pH, temperature, and reactant ratios, to achieve the highest possible yield and purity. x-mol.netresearchgate.net

The following table outlines key parameters that are manipulated to optimize the synthesis of vat dyes like Vat Orange 16.

| Parameter | Objective of Optimization | Effect on Synthesis | Example from Literature |

|---|---|---|---|

| Temperature | Maximize reaction rate while minimizing byproduct formation. | Affects both kinetics and selectivity of condensation and cyclization. | Stepwise heating to 140-145°C for condensation of anthrimide intermediates. google.com |

| Catalyst System | Increase yield and purity. | The type, concentration, and additives (e.g., amines) can significantly impact catalytic efficiency. | Use of AlCl3 in the presence of pyridine improves yield and purity in carbazolation. sdc.org.uk |

| Solvent | Ensure reactant solubility and facilitate heat transfer. | Choice of solvent affects reaction medium polarity and boiling point, influencing reaction rates. | Use of high-boiling solvents like nitrobenzene or o-dichlorobenzene. google.comgoogle.com |

| Reactant Stoichiometry | Ensure complete conversion of the limiting reagent and minimize side reactions. | The ratio of reactants dictates the composition of the final product mixture. | The ratio of different aminoanthraquinones is chosen to control the final dye mixture composition. google.com |

Green Chemistry Principles and Sustainable Synthesis Approaches for Vat Orange 16

The traditional synthesis of Vat Orange 16 and other vat dyes presents several environmental and safety challenges, making it a target for the application of green chemistry principles. acs.org These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. sustainability-directory.com

Challenges in Traditional Synthesis:

Use of Hazardous Solvents: High-boiling aromatic solvents like nitrobenzene and o-dichlorobenzene are commonly used. google.comgoogle.com These are toxic, have high environmental persistence, and require significant energy for distillation and recovery.

Heavy Metal Catalysts: The use of copper catalysts is standard. fibre2fashion.com While effective, residual copper in the final product and in wastewater streams is a significant environmental concern due to its toxicity to aquatic life. fibre2fashion.com Processes often require a "copper removal" step, which can use large amounts of acids and oxidants, generating further waste. google.com

Harsh Reaction Conditions: The synthesis requires high temperatures and sometimes high pressure, leading to high energy consumption. google.comgoogle.com The use of strong acids (sulfuric acid) and other corrosive reagents also poses safety risks. worlddyevariety.com

Waste Generation: Multi-step syntheses with moderate yields can generate significant amounts of chemical waste, including unreacted starting materials and byproducts. acs.org

Application of Green Chemistry Principles: Efforts to develop more sustainable approaches for vat dye synthesis are underway, guided by the principles of green chemistry.

Prevention of Waste: The focus is on improving reaction yields and selectivity to reduce the formation of byproducts. acs.org A novel process for a related orange vat dye redesigned the purification from a chemical treatment to direct filtration, lowering costs and reducing chemical waste. google.com

Atom Economy: Synthetic methods are being sought that maximize the incorporation of all materials used in the process into the final product. acs.org This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient.

Designing Safer Chemicals: Research can focus on modifying the dye structure to maintain its color and fastness properties while reducing its potential toxicity or environmental impact.

Safer Solvents and Auxiliaries: A key goal is to replace hazardous solvents like nitrobenzene with greener alternatives, such as water (if possible), supercritical fluids, or ionic liquids.

Catalysis: There is a strong focus on developing more efficient and recyclable catalysts to replace stoichiometric copper reagents. Heterogeneous catalysts that can be easily filtered out and reused are highly desirable.

Energy Efficiency: Developing catalytic systems that operate at lower temperatures and atmospheric pressure would significantly reduce the energy footprint of the synthesis. nih.gov Electrochemical methods have been proposed for synthesizing intermediates like benzanthrones, which could offer a more energy-efficient route. sdc.org.uk

The table below connects green chemistry principles to potential improvements in the synthesis of Vat Orange 16.

| Green Chemistry Principle | Application to Vat Orange 16 Synthesis |

|---|---|

| 1. Prevention | Optimize reactions to maximize yield and minimize byproducts, thus reducing waste. acs.org |

| 3. Less Hazardous Chemical Syntheses | Replace hazardous reagents like nitrobenzene and corrosive acids with safer alternatives. sustainability-directory.com |

| 5. Safer Solvents & Auxiliaries | Substitute high-boiling organic solvents with water, supercritical CO2, or biodegradable solvents. fibre2fashion.com |

| 6. Design for Energy Efficiency | Develop catalytic processes that proceed at lower temperatures and pressures. nih.gov |

| 9. Catalysis | Develop highly active, selective, and recyclable catalysts to replace stoichiometric, toxic copper reagents. sdc.org.uk |

| 2. Atom Economy | Design syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org |

Advanced Spectroscopic and Structural Elucidation of Vat Orange 16

Electronic Structure Characterization via UV-Visible Spectroscopy

The electronic absorption spectrum of a compound reveals information about its electron transitions between different energy levels. For Vat Orange 16, also known as Orange F3R, UV-Visible spectroscopy is a key technique to characterize these transitions. derpharmachemica.com

In a solution of dimethylformamide (DMF), Vat Orange 16 exhibits a maximum absorption (λmax) at 495 nm, which is consistent with its orange color. Another study identified the maximum absorption of an orange vat dye solution at a wavelength of 540 nm. derpharmachemica.com The visible region of the electromagnetic spectrum ranges from approximately 400 to 800 nm, with the orange portion falling between 585 and 620 nm. msu.edu

The color of Vat Orange 16 is a result of its extended conjugated system of double bonds within its molecular structure. This system allows for the absorption of light in the visible region, promoting electrons to higher energy orbitals. msu.edu The specific wavelengths absorbed are characteristic of the molecule's electronic structure.

A related compound, Reactive Orange 16 (RO16), shows a more complex UV-Visible spectrum with two absorption bands in the visible region at 494 nm and 386 nm, and two in the ultraviolet region at 297 nm and 254 nm. researchgate.netni.ac.rs The bands in the visible region are attributed to n→π* transitions in the azo linkage and indicate the presence of two tautomeric forms: the azo form (386 nm) and the hydrazone form (494 nm). researchgate.net The UV bands correspond to π→π* transitions within the benzene (B151609) and naphthalene (B1677914) rings. researchgate.netni.ac.rs

The following table summarizes the UV-Visible absorption data for Vat Orange 16 and a related compound.

| Compound | Solvent | λmax (nm) | Reference |

| Vat Orange 16 | Dimethylformamide (DMF) | 495 | |

| Orange F3R (Vat Orange 16) | Water | 540 | derpharmachemica.com |

| Reactive Orange 16 | Water | 494, 386, 297, 254 | researchgate.netni.ac.rs |

Vibrational Spectroscopic Analysis (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly valuable for identifying functional groups and understanding the molecular structure of complex organic compounds like Vat Orange 16.

FTIR Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes such as stretching and bending. For Vat Orange 16, a characteristic peak is observed at 1648 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration. This is a key functional group in the anthraquinone (B42736) structure of the dye.

In a broader context of analyzing textile dyes, FTIR is a well-established technique for determining the polymer composition of fibers and can provide qualitative information about the dye. nih.gov For instance, in the analysis of other complex organic molecules, FTIR has been used to identify hydrocarbon components and other functional groups. surfacesciencewestern.com

Raman Spectroscopy:

The table below presents the key FTIR peak for Vat Orange 16.

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FTIR | 1648 | C=O stretch |

Photoluminescence Properties and Excited State Dynamics

Photoluminescence (PL) is the emission of light from a substance after it has absorbed photons. Studying the PL properties and excited-state dynamics of a molecule like Vat Orange 16 provides insights into its electronic structure and de-excitation pathways.

Research on related vat orange dyes has shown that their photoluminescence spectra can reveal important information about their behavior in different states. For instance, thin films of Vat Orange 1 and Vat Orange 3 exhibit distinct PL spectra. rsc.org Vat Orange 1 has its maximum PL at 668 nm with a large Stokes shift, while Vat Orange 3 shows a similar emission maximum at 665 nm but with an additional shoulder at a higher energy and a smaller Stokes shift. rsc.org The Stokes shift is the difference between the absorption and emission maxima and is related to the energy lost as heat before the molecule emits a photon.

The excited-state dynamics of dyes are often complex and can involve processes like internal conversion, intersystem crossing, and photoisomerization. nih.gov For example, the weak fluorescence of Thiazole Orange in solution is attributed to non-radiative decay through photoisomerization and torsional motion. nih.gov While specific data on the excited-state dynamics of Vat Orange 16 were not found, the study of related compounds suggests that its large, rigid structure likely influences its photoluminescent behavior. The investigation of similar complex organic molecules often involves techniques like femtosecond upconversion spectrophotofluorometry and picosecond time-correlated single-photon counting to probe these ultrafast processes. nih.gov

The photoluminescence data for related vat orange dyes are summarized in the table below.

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Reference |

| Vat Orange 1 | 470 | 668 | rsc.org |

| Vat Orange 3 | 500 | 665 | rsc.org |

Crystallographic Investigations for Solid-State Structure Determination

Crystallographic studies, particularly X-ray diffraction (XRD), are essential for determining the precise three-dimensional arrangement of atoms in the solid state. This information is crucial for understanding intermolecular interactions and how they influence the material's properties.

While a specific crystal structure for Vat Orange 16 was not found in the provided search results, studies on related vat orange dyes highlight the importance of this technique. For example, the crystal structures of Vat Orange 1 and Vat Orange 3 have been determined to be monoclinic, with space groups P21/n and P21/c, respectively. rsc.org These studies reveal how the molecules pack in the solid state, which can significantly impact their electronic and optical properties. rsc.org In contrast, under certain processing conditions, Vat Orange 9 was found to be amorphous, lacking a long-range ordered crystalline structure. rsc.org

The ability to obtain single crystals is often a prerequisite for detailed structural analysis. The synthesis of derivatives of anthanthrone (B1585402), the core structure of some vat orange dyes, has led to the successful characterization of their crystal structures. acs.org These investigations provide valuable insights into the molecular geometry and packing of these complex polycyclic aromatic compounds. The lack of a solved crystal structure for many vat dyes hinders quantum chemical calculations of their electronic structure. researchgate.net

The table below summarizes the crystallographic data for related vat orange dyes.

| Material | Lattice System | Space Group | Unit Cell Volume (ų) | Reference |

| Vat Orange 1 | Monoclinic | P21/n | 1492.194 | rsc.org |

| Vat Orange 3 | Monoclinic | P21/c | 758.463 | rsc.org |

Computational Chemistry and Quantum Mechanical Modeling of Vat Orange 16

Computational chemistry and quantum mechanical modeling are powerful tools for investigating the electronic properties, molecular conformations, and intermolecular interactions of molecules like Vat Orange 16. These methods complement experimental data and can provide a deeper understanding of molecular behavior.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. dokumen.pub DFT calculations can predict various properties, including molecular geometries, vibrational frequencies, and electronic absorption spectra. researchgate.net

For related dye molecules, DFT calculations using functionals like B3LYP have been shown to provide results that are consistent with experimental findings. researchgate.net For example, in the study of Reactive Orange 16, DFT has been used to investigate its interaction with surfactants. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transition energies and UV-Vis spectra, which helps in understanding the relationship between a molecule's structure and its color. researchgate.net The calculated HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energies from DFT can reveal information about charge transfer within the molecule. researchgate.net

Prediction of Molecular Conformations and Intermolecular Interactions

Computational methods are also employed to predict the stable conformations of molecules and the nature of their intermolecular interactions. For instance, in the study of a related tetrazole derivative, DFT calculations were used to model the dimer structure and understand the intermolecular hydrogen bonds. researchgate.net The choice of the computational model, such as monomeric versus dimeric, can be crucial for accurately reproducing experimental observations. researchgate.net

The study of phosphacyclic nanocarbons based on Vat Orange 3 utilized DFT to understand the impact of molecular and intermolecular interactions on the solid-state photophysics. rsc.org These calculations can reveal details about molecular packing and how it influences the material's properties. rsc.org While specific computational studies on Vat Orange 16 are not detailed in the provided search results, the application of these methods to similar complex dyes demonstrates their utility in elucidating the structure-property relationships of such compounds.

Mechanisms of Interaction and Functional Principles of Vat Orange 16

Redox Chemistry of Vatting Process and Leuco Compound Formation

The application of Vat Orange 16, like other vat dyes, is predicated on a reversible reduction-oxidation (redox) chemical process. cottoninc.com In its initial state, Vat Orange 16 is an insoluble pigment. cottoninc.comgoogle.com To be applied to a substrate such as cotton, it must be converted into a water-soluble form. This transformation is achieved through a chemical reduction process known as "vatting." cottoninc.comgoogle.com

The vatting process involves treating the insoluble dye with a reducing agent in an alkaline solution. cottoninc.comslideshare.net A common and powerful reducing agent used for this purpose is sodium hydrosulfite (also known as sodium dithionite), in the presence of a strong alkali like sodium hydroxide (B78521). google.comresearchgate.net The reduction potential required for anthraquinone (B42736) dyes typically falls in the range of -800 to -1000 mV. researchgate.net

During vatting, the carbonyl (keto) groups present in the Vat Orange 16 molecule are reduced to hydroxyl groups, leading to the formation of a water-soluble sodium salt of the leuco compound. cottoninc.comgoogle.com This leuco form has a different color compared to the original oxidized pigment. cottoninc.com The chemical constitution of the vat dye, including the number of reducible keto groups, influences the properties of the resulting leuco form, such as its stability and affinity for the fiber. google.com

Insoluble Vat Dye (Oxidized Form) + Reducing Agent (e.g., Sodium Hydrosulfite) + Alkali (e.g., Sodium Hydroxide) → Soluble Leuco Compound (Reduced Form)

Once the fabric is impregnated with the soluble leuco dye, the process is reversed. The fabric is exposed to an oxidizing agent, often atmospheric oxygen or chemical oxidizers like hydrogen peroxide, which converts the leuco compound back to its original insoluble pigment form. cottoninc.comresearchgate.net This traps the dye molecules within the fiber matrix, resulting in excellent wash fastness. scribd.comresearchgate.net

Chemical Mechanisms of Adsorption and Fixation on Cellulosic Substrates

The successful dyeing of cellulosic fibers like cotton with Vat Orange 16 relies on the principles of adsorption and subsequent mechanical entrapment. After the vatting process converts the insoluble dye into its soluble leuco form, the dye molecules can penetrate the amorphous regions of the cellulosic fibers. cottoninc.comsdc.org.uk

The adsorption of the leuco dye onto the cellulose (B213188) is a crucial step. The planar structure of vat dye molecules, including Vat Orange 16, gives them a high affinity for cellulosic fibers. scribd.com The primary forces responsible for the initial attraction and adsorption of the dye molecules onto the substrate are van der Waals forces. scribd.comresearchgate.net The rate of dyeing in this initial phase is influenced by factors such as the liquor ratio, dye concentration, temperature, and the specific surface area of the substrate. sdc.org.uk

Once the leuco dye has diffused into the fiber, the final and most critical step for fixation occurs: re-oxidation. cottoninc.com As the water-soluble leuco dye is oxidized back to its insoluble pigment form, the large dye molecules become physically trapped within the polymer matrix of the cellulose fibers. scribd.comresearchgate.net This mechanical retention is a key reason for the exceptional fastness properties of vat dyes. utar.edu.my A final hot soaping treatment helps to remove any unfixed dye from the fiber surface and allows the dye crystals to develop their final, true shade. researchgate.net

Photostability Mechanisms and Degradation Resistance

Vat dyes, in general, are known for their excellent light fastness. scribd.com The inherent stability of the anthraquinone structure contributes significantly to this property. However, like all organic colorants, Vat Orange 16 is susceptible to photodegradation under prolonged exposure to light. The mechanisms of this degradation can be complex, involving both photo-reduction and photo-oxidation.

Studies on similar dyes have shown that the degradation process is influenced by the dye's chemical structure and the environment. epa.gov Insoluble pigment-type dyes, such as vat dyes, tend to degrade slower than water-soluble dyes. epa.gov The degradation of these dyes can be influenced by their susceptibility to electrophilic attack; molecules with more electron-attracting groups generally exhibit greater stability. epa.gov

For vat dyes on cellulosic substrates, it has been suggested that photo-oxidation may occur on the surface of the fiber, while photo-reduction can happen in the inner parts of the fiber. researchgate.net The photocatalytic degradation of similar reactive orange dyes has been studied using various semiconductor materials like TiO2 and ZnO. nih.gov The efficiency of this degradation is dependent on the dye's chemical structure, its adsorption characteristics on the photocatalyst surface, and the generation of reactive oxygen species. nih.govrsc.org

Application in Advanced Materials Science

The highly conjugated π-system and stable chemical structure of vat dyes, including Vat Orange 16 and its derivatives, have made them attractive candidates for applications beyond textiles, particularly in the field of organic electronics. researchgate.net

Vat dyes like Vat Orange 1 and Vat Orange 3 have been investigated for their use as organic semiconductors in Organic Field-Effect Transistors (OFETs). rsc.orgrsc.org These materials can be processed via physical vapor deposition to form thin films that act as the active layer in an OFET. rsc.org The performance of these devices is dependent on the charge transport properties of the vat dye. rsc.org

Research has shown that the charge transport in films of these materials is influenced by their molecular arrangement and the morphology of the film. mdpi.comeuropean-mrs.com For instance, the use of linear side chains in derivatives can enhance the order within the thin films, thereby improving electron transport. mdpi.com Recent studies on Vat Orange 3 have demonstrated that high-quality, two-dimensional crystals can be grown, which, when integrated into an OFET, exhibit excellent transistor performance with high on/off ratios and good field-effect mobility. researchgate.netiphy.ac.cn

Table 1: OFET Performance of Vat Orange 3

| Parameter | Value | Reference |

|---|---|---|

| On/Off Ratio | 104 | researchgate.netiphy.ac.cn |

The optical and electronic properties of vat dyes make them promising for use in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). researchgate.net Their strong absorption in the visible spectrum is a desirable characteristic for the light-harvesting layer in solar cells. researchgate.net Derivatives of anthanthrone (B1585402) (Vat Orange 3) have been explored for their potential in OPVs. researchgate.net

Furthermore, the ability to tune the electronic properties of vat dyes through chemical modification opens up possibilities for their use in OLEDs. researchgate.net While research in this area is ongoing, the stability and processing advantages of these materials are significant drivers for their investigation in these applications. rsc.org

The charge transport properties of vat dyes in their solid-state are fundamental to their performance in electronic devices. The highly conjugated and planar structure of molecules like Vat Orange 3 facilitates π-π stacking, which is crucial for efficient charge transport. iphy.ac.cn However, the charge transport in many organic semiconductors is often limited by disorder within the material. european-mrs.com

Studies have shown that the charge carrier mobility in vat dye films can be influenced by factors such as film morphology and molecular packing. mdpi.com For example, the charge transport in discotic systems derived from similar structures is highly dependent on the arrangement of the stacked π-conjugated cores. mdpi.com Research into creating highly ordered crystalline films of vat dyes is a key area of focus to improve their charge transport properties and unlock their full potential in organic electronics. iphy.ac.cnresearchgate.net

Environmental Chemistry and Degradation Pathways of Vat Orange 16

Photodegradation Kinetics and Mechanistic Insights

Photodegradation involves the breakdown of chemical compounds by light. The kinetics and mechanisms of Vat Orange 16's photodegradation are influenced by several factors, including the presence of photocatalysts and the generation of reactive oxygen species.

Photocatalysts play a crucial role in accelerating the degradation of dyes like Vat Orange 16. Titanium dioxide (TiO2) is a widely studied photocatalyst due to its efficiency in generating electron-hole pairs upon illumination, which initiates the degradation process. researchgate.netiitm.ac.in The photocatalytic degradation of Vat Orange 16 using TiO2 has been shown to be effective, with studies demonstrating significant decolorization and mineralization. researchgate.net For instance, one study reported 87% decolorization after a 20-minute reaction and complete decolorization after 80 minutes, with nearly 100% mineralization achieved in 120 minutes. researchgate.net The efficiency of TiO2 can be enhanced by doping it with other materials. For example, Ag-modified ZnO has been shown to be more effective than pure ZnO for the degradation of Reactive Orange 16. iitm.ac.in Similarly, Ag–AgCl–BiOCl nanocomposites have demonstrated high photocatalytic activity, achieving 92% degradation of Reactive Orange 16 in 90 minutes under visible light. rsc.org The use of recycled TiO2 from industrial waste has also proven effective, achieving 100% removal of Reactive Orange 16 under optimized conditions. iwaponline.com

The kinetics of photodegradation often follow pseudo-first-order or Langmuir-Hinshelwood models. researchgate.netjmaterenvironsci.com The rate of degradation is influenced by parameters such as catalyst concentration, dye concentration, light intensity, and temperature. researchgate.netmdpi.com

Interactive Data Table: Photocatalytic Degradation of Vat Orange 16

| Photocatalyst | Degradation Efficiency | Time | Conditions |

| TiO2 | 87% (decolorization) | 20 min | --- |

| TiO2 | 100% (decolorization) | 80 min | --- |

| TiO2 | ~100% (mineralization) | 120 min | --- |

| Ag–AgCl–BiOCl | 92% | 90 min | Visible light |

| Recycled TiO2 | 100% | 180 min | 1.0 g/L TiO2, 10 mg/L RO16 |

The mechanism of photocatalytic degradation involves the generation of highly reactive radical species. iitm.ac.inmdpi.com When a semiconductor photocatalyst like TiO2 absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, leaving behind holes (h+). iitm.ac.inamazonaws.com These electron-hole pairs initiate redox reactions.

The holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading organic molecules. researchgate.netiitm.ac.in Simultaneously, the electrons in the conduction band can react with adsorbed molecular oxygen to form superoxide (B77818) radical anions (•O2−). iitm.ac.inmdpi.com Both hydroxyl and superoxide radicals are key species responsible for the breakdown of the dye molecules into smaller, less harmful compounds, and ultimately to carbon dioxide and water. iitm.ac.inmdpi.com However, in some systems, such as with Ag–AgCl/BiOCl nanocomposites, it has been suggested that holes are the primary reactive species, while hydroxyl and superoxide radicals may not significantly participate in the degradation of Reactive Orange 16. rsc.org

Role of Photocatalysts (e.g., TiO2/Polypyrrole Nanocomposites)

Biodegradation Pathways and Microbial Transformations

Biodegradation offers an environmentally friendly and cost-effective approach to dye removal. nih.gov Various microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade azo dyes like Vat Orange 16. jabonline.inomicsonline.org

Microbial consortia, which are mixed communities of different microorganisms, often exhibit enhanced degradation capabilities compared to pure cultures. frontiersin.orgmdpi.com This is attributed to synergistic interactions where different strains can target various parts of the dye molecule or utilize metabolites produced by other members of the consortium. frontiersin.org For example, a bacterial consortium designated VITPBC6, comprising six different Bacillus species, was developed and showed effective degradation of Reactive Orange 16. researchgate.net Another study demonstrated that an engineered consortium of Pseudomonas aeruginosa and Aspergillus niger achieved 99% degradation of Reactive Orange 16 within 24 hours. mdpi.com The use of such consortia can lead to a more complete mineralization of the dye. frontiersin.org

The breakdown of Vat Orange 16 by microorganisms is facilitated by specific enzymes. The initial and crucial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which leads to the formation of generally colorless aromatic amines. nih.gov This reaction is primarily catalyzed by azoreductases. nih.govnih.gov

Other enzymes, such as laccases and peroxidases, also play a significant role, particularly in the subsequent degradation of the aromatic amines formed. frontiersin.orgnih.gov These oxidative enzymes can break down the aromatic rings, leading to further mineralization. frontiersin.org A cocktail of enzymes, including azoreductase, tyrosinase, laccase, lignin (B12514952) peroxidase, and manganese peroxidase, was found to be involved in the degradation of Reactive Orange 16 by the VITPBC6 consortium. researchgate.net Plant-based enzymes have also been explored for their potential in degrading azo dyes. ijplantenviro.com

Both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions are utilized in the bioremediation of Vat Orange 16. The reductive cleavage of the azo bond typically occurs under anaerobic conditions, as azo dyes can act as electron acceptors. mdpi.com This initial anaerobic step results in decolorization but produces aromatic amines, which can be toxic and require further treatment. frontiersin.org

Therefore, a sequential anaerobic-aerobic process is often employed for effective treatment. frontiersin.orgmdpi.com The initial anaerobic stage achieves decolorization, and the subsequent aerobic stage degrades the resulting aromatic amines. mdpi.com Studies have investigated the degradation of Reactive Orange 16 in anaerobic and aerobic Moving Bed Biofilm Reactors (MBBRs). nih.govresearchgate.net In one such study, a maximum color removal of 61% was achieved in an anaerobic MBBR. researchgate.net Combining ozonation with an aerobic MBBR has also been shown to be an effective integrated approach. mdpi.comresearchgate.net

Enzymatic Degradation via Laccases, Peroxidases, and Azo Reductases

Advanced Oxidation Processes (AOPs) for Effluent Treatment

Advanced Oxidation Processes (AOPs) are a class of wastewater treatment procedures that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. These methods are considered effective for treating complex and recalcitrant compounds like textile dyes, which are often resistant to conventional biological treatment.

Ozonation and Catalytic Ozonation for Dye Removal

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down pollutants. The process can be enhanced through the use of catalysts (catalytic ozonation), which can increase the rate of ozone decomposition and the generation of hydroxyl radicals.

Current Research Status for Vat Orange 16: There is currently no specific, detailed research available in peer-reviewed literature on the degradation of Vat Orange 16 through ozonation or catalytic ozonation. General studies on other vat and reactive dyes show that ozonation can be effective for color removal, but data on reaction kinetics, efficiency, and byproduct formation for Vat Orange 16 is absent.

Fenton and Photo-Fenton Processes in Wastewater Remediation

The Fenton process utilizes a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to create hydroxyl radicals. The efficiency of this process can be enhanced by exposure to ultraviolet (UV) light, a method known as the photo-Fenton process.

Current Research Status for Vat Orange 16: Specific studies detailing the application of Fenton or photo-Fenton processes for the degradation of Vat Orange 16 are not found in the available scientific literature. While these processes are widely studied for other dyes, their effectiveness, optimal operational parameters, and degradation pathways for Vat Orange 16 remain uninvestigated.

Evaluation of Mineralization Efficiency and Intermediate Compound Identification

Current Research Status for Vat Orange 16: A study on the photodegradation of "Orange F3R," identified as C.I. Vat Orange 16, provides some insight into its breakdown. The research noted that the dye is difficult to degrade spontaneously in the environment. The study focused on photocatalytic degradation using a C-N-codoped TiO₂ catalyst under various light sources.

The findings indicated that the degradation percentage of Vat Orange 16 could be significantly increased with the use of a photocatalyst. However, the study primarily reports on the percentage of dye removal rather than complete mineralization to inorganic compounds. Detailed identification of intermediate compounds formed during the photocatalytic degradation of Vat Orange 16 is not provided.

Table 1: Photocatalytic Degradation of Vat Orange 16 (Orange F3R) after 180 Minutes

| Light Source | Catalyst | Degradation Percentage |

|---|---|---|

| UV Light (365 nm) | None | 11.82% |

| UV Light (365 nm) | 12 mg C-N-codoped TiO₂ | 39.05% |

| Visible Light | None | 11.83% |

| Visible Light | 9 mg C-N-codoped TiO₂ | 40.86% |

| Solar Light | None | 22.81% |

This table is generated based on data for Orange F3R, identified as Vat Orange 16.

Sorption and Adsorption Mechanisms in Aqueous Systems

Sorption and adsorption are physical processes where a substance (the adsorbate, in this case, the dye) accumulates on the surface of a material (the adsorbent). These methods are widely used for color removal from textile effluents due to their simplicity and efficiency. The effectiveness depends on the properties of the adsorbent, the dye molecule, and various environmental conditions like pH and temperature.

Current Research Status for Vat Orange 16: There is a lack of specific studies investigating the sorption and adsorption mechanisms of Vat Orange 16 on various adsorbent materials. Research on other vat dyes, such as Vat Orange 11, has been conducted using adsorbents like kaolin, but these findings cannot be directly extrapolated to Vat Orange 16 due to differences in chemical structure and properties. Therefore, the adsorption capacity, kinetic models, and isotherm models specifically for Vat Orange 16 are not documented in the available literature.

Future Research Directions and Emerging Paradigms for Vat Orange 16 Chemistry

Development of Novel and Energy-Efficient Synthetic Methodologies

The traditional synthesis of vat dyes, including Vat Orange 16, often involves multi-step processes with significant waste generation and energy consumption. scribd.com A primary focus of future research is the development of greener and more efficient synthetic routes.

Key Research Areas:

Alternative Catalysts and Solvents: Research is moving towards replacing harsh chemicals with more environmentally benign alternatives. This includes exploring the use of biodegradable acids like acetic or formic acid as catalysts in condensation reactions. google.com The use of recyclable aromatic inert solvents that can be recovered through methods like water vapor distillation is also a promising avenue to reduce waste acid and salt discharge. google.com

Electrochemical Reduction: As a substitute for traditional reducing agents like sodium dithionite, which can lead to toxic sulfide (B99878) contamination, electrochemical reduction methods are being investigated. researchgate.net This approach minimizes the use of chemical reducing agents and can significantly lower energy consumption. researchgate.net

Process Intensification: Future methodologies will likely involve process intensification, such as using advanced reactor designs and optimizing reaction conditions to maximize yield and minimize waste. For example, adjusting the closed-loop solvent system from DMF to butanol and potassium hydroxide (B78521) has been shown to alleviate environmental pressure and reduce safety hazards in related dye syntheses. google.com

Bottom-up APEX Strategy: Recent developments in synthetic organic chemistry, such as the Ru(II)-catalyzed annulative π-extension (APEX) reaction, offer novel strategies for constructing the anthanthrone (B1585402) core of Vat Orange dyes with high regioselectivity. acs.org

Exploration of Advanced Characterization Techniques for In-Situ Analysis

Understanding the dyeing process in real-time is crucial for optimizing efficiency and ensuring consistent quality. Future research will increasingly rely on advanced characterization techniques for in-situ analysis.

Emerging Techniques:

| Technique | Application in Vat Dye Analysis | Potential Insights |

| Fiber Optic Reflectance Spectroscopy (FORS) | Non-invasive, in-situ monitoring of dye uptake and oxidation on textile fibers. mdpi.commdpi.com | Real-time data on dyeing kinetics, color development, and uniformity. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Highly sensitive detection and identification of dye molecules on a substrate. unive.it | Information on dye-fiber interactions and the orientation of dye molecules. |

| Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | Non-invasive or micro-destructive analysis of dyes directly on textile surfaces. mdpi.com | Rapid identification of the dye and potential degradation products without extensive sample preparation. |

| Cyclic Voltammetry (CV) | Investigating the electrochemical properties of vat dyes, including their reduction and oxidation potentials. rsc.org | Understanding the efficiency of electrochemical dyeing processes and the stability of the leuco form. |

These techniques will provide a deeper understanding of the fundamental processes occurring during dyeing, enabling more precise control and optimization. mdpi.comunive.it

Innovative Strategies for Enhanced Environmental Remediation and Detoxification

The effluent from vat dyeing processes can contain residual dye and chemicals, necessitating effective treatment methods. rsc.org Future strategies will focus on innovative and sustainable remediation and detoxification approaches.

Promising Strategies:

Bioremediation: Utilizing microorganisms, such as bacteria and fungi, to degrade or decolorize Vat Orange 16 and other textile dyes from wastewater is a key area of research. researchgate.net Studies have identified various bacterial strains capable of effectively degrading azo and anthraquinone (B42736) dyes. researchgate.netresearchgate.net The use of microbial enzymes also presents an eco-friendly alternative to chemical treatments. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs, including photocatalysis and ozonation, are being explored for their ability to break down the complex aromatic structure of vat dyes into less harmful compounds. rsc.org

Adsorption on Novel Materials: Research is ongoing to develop low-cost and highly effective adsorbents for removing vat dyes from wastewater. rsc.org This includes materials like activated carbon, metal-organic frameworks (MOFs), and various bio-adsorbents. rsc.org

Integrated Approaches: Combining different treatment methods, such as a sequential anaerobic-aerobic process, can lead to more complete degradation and detoxification of dye effluents. mdpi.com

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new dyes with improved properties. acs.org

Applications in Vat Orange 16 Research:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of Vat Orange 16 and its derivatives. acs.orgresearchgate.net This allows for the theoretical screening of new structures with desired colors and performance characteristics.

Time-Dependent DFT (TD-DFT): This method is employed to investigate the electronic transitions responsible for the dye's color, providing insights into how structural modifications can tune the hue. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can establish mathematical relationships between the molecular structure of a dye and its properties, such as fastness, solubility, and toxicity. This enables the predictive design of new dyes with optimized performance and a better environmental profile.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the interactions between dye molecules and textile fibers at the atomic level, aiding in the design of dyes with improved affinity and fastness properties.

These computational approaches will guide the synthesis of new vat dyes with tailored properties, reducing the need for extensive trial-and-error experimentation. acs.org

Expanding Applications in Niche Advanced Material Systems

The unique photophysical and electrochemical properties of the anthanthrone core structure of Vat Orange 16 make it a candidate for applications beyond traditional dyeing.

Emerging Applications:

Organic Electronics: Vat dyes, including derivatives of Vat Orange 1, are being investigated as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics. rsc.orgrsc.org Their large π-conjugated systems, good photostability, and ease of synthesis are advantageous for these applications. rsc.orgacs.org

Functional Pigments: The robust nature of vat dyes makes them suitable for use as high-performance pigments in coatings, plastics, and inks where light and chemical resistance are critical.

3D Printing: Dyes like Reactive Orange 16 have been used in vat photopolymerization 3D printing to control the curing process and generate silver nanoparticles in situ. acs.org

Energy Storage: The quinone moieties present in vat dyes are redox-active, making them potential materials for electrochemical energy storage applications. rsc.org

Research in this area aims to leverage the inherent properties of the Vat Orange 16 chemical structure to create new functional materials. rsc.org

Integration with Circular Economy Principles in Dye Manufacturing

The future of dye manufacturing is intrinsically linked to the principles of the circular economy, which emphasizes waste reduction, resource efficiency, and closing material loops. europa.euresearchgate.net

Circular Economy Strategies for Vat Dyes:

| Principle | Application in Dye Manufacturing |

| Design for Circularity | Developing dyes that are more easily recovered and recycled from textile waste. This includes designing for disassembly and considering the end-of-life of the dyed product. researchgate.neteuropa.eu |

| Waste as a Resource | Investigating methods to recover and reuse unfixed dye from the dyeing effluent, potentially through ultrafiltration or other membrane technologies. researchgate.net |

| Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of vat dyes to reduce reliance on petrochemicals. floxytiedye.com |

| Closed-Loop Systems | Implementing closed-loop water and chemical systems within the dyeing process to minimize consumption and discharge. google.com |

Adopting these principles will require a systemic shift in how vat dyes are produced, used, and managed at the end of their life, contributing to a more sustainable textile industry. materialeconomics.com

Q & A

Q. What are the standard protocols for synthesizing Vat Orange 16, and how do reaction conditions influence its purity and yield?

- Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. Optimization requires varying catalysts (e.g., sulfuric acid or metal oxides) and monitoring via thin-layer chromatography (TLC) for intermediate verification. Purity is assessed using HPLC with UV-Vis detection, while yield depends on stoichiometric ratios and solvent selection (e.g., ethanol vs. DMF) .

Q. Which spectroscopic techniques are most effective for characterizing Vat Orange 16’s structural properties?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹), while nuclear magnetic resonance (NMR) resolves aromatic proton environments. X-ray photoelectron spectroscopy (XPS) confirms elemental composition, and UV-Vis spectroscopy determines λmax for electronic transitions .

Q. How can researchers ensure reproducibility in Vat Orange 16’s thin-film deposition for optoelectronic studies?

- Methodological Answer : Use atomic force microscopy (AFM) to standardize film roughness (e.g., root-mean-square values <20 nm) and vacuum sublimation parameters (pressure: 10⁻⁶ mbar, temperature: 150–200°C). Cross-validate with X-ray powder diffraction (XRPD) to confirm crystallinity alignment with simulated patterns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and observed charge mobility in Vat Orange 16-based organic field-effect transistors (OFETs)?

- Methodological Answer : Discrepancies often arise from interfacial defects or dielectric mismatch. Compare simulated band structures (via DFT) with transfer characteristics (e.g., field-effect mobility μFE). Use impedance spectroscopy to identify contact resistance and modify electrode materials (e.g., gold vs. graphene) .

Q. How do morphological variations in Vat Orange 16 films impact device performance, and how can these be systematically controlled?

- Methodological Answer : Conduct AFM and scanning electron microscopy (SEM) to correlate grain boundaries with leakage currents. Optimize annealing protocols (e.g., thermal gradients or solvent vapor annealing) to reduce defects. Statistical analysis (e.g., ANOVA) quantifies variability across batches .

Q. What methodologies are recommended for analyzing degradation pathways of Vat Orange 16 under environmental stressors (e.g., UV exposure, humidity)?

- Methodological Answer : Accelerated aging tests with controlled UV intensity (e.g., 365 nm, 100 mW/cm²) and humidity chambers (e.g., 85% RH). Monitor degradation via mass spectrometry (MS) for byproduct identification and cyclic voltammetry to track redox stability .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in XRPD data between synthesized Vat Orange 16 and computational crystal structure predictions?

- Methodological Answer : Refine lattice parameters using Rietveld analysis in software like VESTA. Check for polymorphism by varying synthesis solvents (e.g., polar vs. nonpolar) and validate with differential scanning calorimetry (DSC) to detect phase transitions .

Q. What statistical approaches are suitable for interpreting contradictory results in Vat Orange 16’s photostability across independent studies?

- Methodological Answer : Apply meta-analysis to aggregate datasets, weighting studies by sample size and experimental rigor (e.g., controlled vs. ambient conditions). Use multivariate regression to isolate variables (e.g., light intensity, oxygen levels) .

Experimental Design Considerations

Q. What controls are critical when evaluating Vat Orange 16’s cytotoxicity in biomedical applications?

Q. How can researchers optimize high-throughput screening for Vat Orange 16 derivatives with enhanced optoelectronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.